BenchChemオンラインストアへようこそ!

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

soluble epoxide hydrolase inhibition conformational restriction urea pharmacophore geometry

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 1396878-90-2) is a conformationally restricted cyclopropyl urea derivative with molecular formula C16H21N3O3 and molecular weight 303.36 g/mol. The compound belongs to the class of soluble epoxide hydrolase (sEH) inhibitors that incorporate a central urea pharmacophore flanked by a cyclopropyl-5-oxopyrrolidin-3-yl moiety on one side and a 4-methoxybenzyl group on the other.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 1396878-90-2
Cat. No. B2505039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea
CAS1396878-90-2
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3CC3
InChIInChI=1S/C16H21N3O3/c1-22-14-6-2-11(3-7-14)9-17-16(21)18-12-8-15(20)19(10-12)13-4-5-13/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H2,17,18,21)
InChIKeyZTNIORJJKQIUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 1396878-90-2): Baseline Identity for sEH Inhibitor Procurement


1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 1396878-90-2) is a conformationally restricted cyclopropyl urea derivative with molecular formula C16H21N3O3 and molecular weight 303.36 g/mol . The compound belongs to the class of soluble epoxide hydrolase (sEH) inhibitors that incorporate a central urea pharmacophore flanked by a cyclopropyl-5-oxopyrrolidin-3-yl moiety on one side and a 4-methoxybenzyl group on the other [1]. Its structural scaffold is consistent with the cyclopropyl urea sEH inhibitor series developed through structure-based optimization by Sumitomo Dainippon Pharma, where the pyrrolidinone ring imposes conformational restriction that is intended to enhance target engagement and pharmacokinetic properties relative to flexible urea analogs [1][2].

Why 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea Cannot Be Casually Substituted by Other sEH Urea Inhibitors


Soluble epoxide hydrolase inhibitors sharing a urea pharmacophore exhibit wide potency variations—from low nanomolar to micromolar—driven by subtle differences in the occupancy of the enzyme's three catalytic sub-pockets [1]. The cyclopropyl-pyrrolidinone scaffold in this compound imposes conformational restriction at the urea linkage that is absent in flexible urea analogs such as 1,3-bis(4-methoxybenzyl)urea (MMU) or DCU; this restriction directly influences the geometry of the urea NH and carbonyl groups engaging the critical Tyr388/Tyr465/Asp333 hydrogen-bond network in the sEH active site [1][2]. Procurement decisions that treat all urea-based sEH inhibitors as interchangeable therefore risk acquiring compounds with substantially different inhibitory potency, selectivity profiles, and downstream pharmacokinetic behavior, even if they share superficial structural motifs [2].

Quantitative Comparative Evidence for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 1396878-90-2) vs. sEH Inhibitor Analogs


Conformational Restriction via Pyrrolidinone Ring: Structural Differentiation from Acyclic Urea sEH Inhibitors

The target compound incorporates a 5-oxopyrrolidin-3-yl ring that covalently constrains the N-cyclopropyl substituent relative to the urea carbonyl, pre-organizing the pharmacophore into a conformation complementary to the sEH active site. In contrast, the naturally occurring comparator 1,3-bis(4-methoxybenzyl)urea (MMU) possesses two freely rotatable benzyl-urea bonds and lacks any cyclic conformational constraint [1]. X-ray co-crystal structures of related cyclopropyl urea inhibitors (PDB 4X6Y) confirm that the cyclopropyl-piperidine/cyclopropyl-pyrrolidine moiety occupies specific hydrophobic sub-pockets of sEH in a geometry-dependent manner that acyclic analogs cannot replicate [2].

soluble epoxide hydrolase inhibition conformational restriction urea pharmacophore geometry

sEH Inhibitory Potency of the Cyclopropyl-Pyrrolidinone Urea Series: Class-Level Benchmark Against MMU

The cyclopropyl urea sEH inhibitor series from which the target compound is derived has produced compounds with sub-nanomolar IC50 values against recombinant human sEH [1]. Compound 19 in the Bioorg Med Chem Lett series demonstrated sub-nM sEH IC50 values following optimization of the phenoxypiperidine moiety, while the co-crystallized compound (PDB 4X6Y, compound 14 analog) showed an IC50 of 18 nM [1][2]. By comparison, the natural acyclic urea MMU (1,3-bis(4-methoxybenzyl)urea) exhibited a markedly weaker IC50 of 92 nM and Ki of 54 nM against human sEH in fluorescence-based and radioactivity-based assays, respectively [3]. The cyclopropyl-pyrrolidinone scaffold thus supports potency improvements of ≥5-fold over the natural product comparator within this class.

sEH inhibition IC50 comparison cyclopropyl urea SAR

Pharmacokinetic Oral Bioavailability Advantage of the Cyclopropyl Urea sEH Inhibitor Series

The structure-based optimization campaign that generated the cyclopropyl-pyrrolidinone urea series identified compound 38 as a potent sEH inhibitor with minimal CYP enzyme inhibition and good oral absorption in rats [1]. In a DOCA-salt rat model of hypertensive renal injury, compound 38 suppressed urinary albumin and MCP-1 excretion without affecting systolic blood pressure—demonstrating target engagement in vivo with a clean cardiovascular profile [1]. This contrasts with earlier-generation sEH inhibitors such as AR9281, which showed anti-hypertensive effects in animal models but progressed through clinical investigation with a different pharmacological profile [1]. The conformational restriction and specific substitution pattern of the cyclopropyl-pyrrolidinone scaffold are directly linked to the favorable PK and CYP selectivity profile achieved in this series [2].

oral bioavailability CYP inhibition pharmacokinetics renal protection

Patent Family Coverage and IP-Protected Structural Space: Differentiation from Generic sEH Urea Inhibitors

CAS 1396878-90-2 falls within the patent estate encompassing US10377744, US11123311, and US11723929, which claim urea derivatives containing the cyclopropyl-oxopyrrolidine scaffold as soluble epoxide hydrolase inhibitors [1]. BindingDB entries for compounds within these patent families report Ki values ranging from 0.220 nM (Compound 2391) to 3.80 nM (Compound 37) against recombinant human sEH [2][3]. This patent-defined structural space is distinct from earlier sEH inhibitor patents covering 1,3-disubstituted ureas (e.g., DCU, ADU) and adamantyl ureas, which have different substitution patterns and are now largely in the public domain [4]. For procurement purposes, the target compound represents a structurally differentiated, IP-protected scaffold class not freely available from all generic suppliers.

patent protection cyclopropyl urea sEH inhibitor IP chemical sourcing

Recommended Application Scenarios for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 1396878-90-2) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies Requiring Conformationally Constrained sEH Inhibitor Scaffolds

The 5-oxopyrrolidin-3-yl ring in CAS 1396878-90-2 provides a defined conformational constraint at the urea pharmacophore, making this compound a suitable tool for SAR campaigns aimed at mapping the geometric requirements of sEH sub-pocket occupancy. Unlike fully flexible acyclic urea comparators such as MMU, the target compound reduces conformational entropy at the binding interface, enabling researchers to attribute potency changes more directly to specific substituent modifications rather than to conformational sampling effects [1]. This is relevant for medicinal chemistry groups optimizing sEH inhibitor selectivity across the epoxide hydrolase family.

In Vivo Renal Protection Studies Leveraging Orally Bioavailable Cyclopropyl Urea sEH Inhibitors

The cyclopropyl urea series from which CAS 1396878-90-2 is derived has demonstrated in vivo efficacy in DOCA-salt hypertensive rats, where compound 38 suppressed renal injury biomarkers (urinary albumin, MCP-1) without inducing hypotension [2]. Procurement of this compound enables experimental replication and extension of these renal protection findings, particularly for studies investigating EET-mediated renoprotection mechanisms. The class-level CYP inhibition profile further supports its use in combination pharmacology experiments where drug-drug interaction risk must be minimized [2].

Patent-Landscape Navigation and FTO Analysis for sEH Drug Discovery Programs

As a compound falling within the US10377744/US11123311/US11723929 patent estate, CAS 1396878-90-2 serves as a representative exemplar for assessing the structural scope and claims breadth of the Sumitomo Dainippon Pharma cyclopropyl urea sEH inhibitor portfolio [3]. Organizations conducting freedom-to-operate (FTO) analyses for sEH inhibitor development programs can use this compound as a tangible reference point for evaluating whether their own chemical matter infringes upon or designs around this specific patent-protected structural class [3].

Co-Crystallography and Structural Biology Studies with Human sEH

The availability of high-resolution X-ray co-crystal structures of closely related cyclopropyl urea inhibitors bound to the human sEH catalytic domain (PDB 4X6Y; 2.10 Å resolution) provides a structural framework for interpreting binding data obtained with CAS 1396878-90-2 [4]. Soaking or co-crystallization experiments with this specific compound could reveal whether the 4-methoxybenzyl substituent engages the sEH active site in a manner analogous to the phenoxypiperidine moiety of the PDB ligand S94 or occupies an alternative sub-pocket, generating novel structural insights for fragment-based or structure-guided design campaigns [4].

Quote Request

Request a Quote for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.